molecular formula C17H14Cl2O2 B3976078 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B3976078
M. Wt: 321.2 g/mol
InChI Key: VSQDROARQOEEBE-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one is a chemical compound with a complex structure that includes a dichlorophenyl group and a methoxy group attached to a dihydronaphthalenone core

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O2/c1-21-11-3-4-13-12(5-7-17(20)14(13)9-11)10-2-6-15(18)16(19)8-10/h2-4,6,8-9,12H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQDROARQOEEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby affecting biochemical pathways. For instance, similar compounds have been shown to inhibit photosynthesis by blocking electron flow in photosystem II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its methoxy group and dihydronaphthalenone core differentiate it from other dichlorophenyl compounds, providing unique opportunities for research and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Reactant of Route 2
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4-(3,4-dichlorophenyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

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